2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid
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Overview
Description
2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid is an intriguing compound with a distinct molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid typically involves a multi-step process:
Formation of the Thienopyrimidine Core: The initial step includes the synthesis of the hexahydro-thieno[3,4-d]imidazole core, which requires specific reaction conditions to ensure the desired stereochemical configuration.
Attachment of the Pentanamide Group:
Addition of the Ethoxy Groups: The final stages involve the sequential addition of ethoxy groups, which require controlled reaction environments to achieve high yields and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and improving the overall efficiency of the process. Advanced techniques such as continuous flow chemistry might be employed to enhance production rates and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions to form different products, potentially altering its functional groups.
Reduction: Reduction reactions can be used to modify the molecular structure, affecting its reactivity and interactions.
Substitution: The presence of ethoxy groups allows for potential substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Typical reagents for these reactions include strong oxidizing or reducing agents, catalysts, and solvents that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yields and selectivity.
Major Products Formed
The major products formed from these reactions vary depending on the specific reagents and conditions used. These products can range from modified derivatives of the original compound to entirely new molecular entities with different properties.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity patterns and the development of novel synthetic methodologies.
Biology
In biological research, this compound is valuable for studying enzyme interactions and protein binding. Its complex structure makes it a suitable candidate for probing the mechanisms of various biological processes and for developing enzyme inhibitors.
Medicine
The compound's potential medicinal applications include serving as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for investigating new therapeutic pathways and designing new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound is used in the manufacture of specialty chemicals and advanced materials. Its unique properties can contribute to the development of high-performance materials with specific functional attributes.
Mechanism of Action
The mechanism by which 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid exerts its effects involves several molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and influencing various biological processes. The precise pathways involved depend on the context in which the compound is used, such as its role as an enzyme inhibitor or a molecular probe in research.
Comparison with Similar Compounds
Unique Features
Compared to other similar compounds, 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid stands out due to its complex stereochemical configuration and the presence of multiple functional groups. These features contribute to its unique reactivity and interactions, making it a versatile tool in various scientific fields.
List of Similar Compounds
2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethanol: This compound is structurally similar but contains an ethanol group instead of an acetic acid group.
2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoic acid: This compound has a propanoic acid group, offering different reactivity and applications.
Properties
IUPAC Name |
2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6S/c20-13(17-5-6-24-7-8-25-9-14(21)22)4-2-1-3-12-15-11(10-26-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJSWUMAQDFRDT-HUBLWGQQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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